Ammonium vanadium(III) sulfate
Description
Contextualizing Vanadium(III) Chemistry in Contemporary Research
Vanadium, a first-row transition metal, is notable for its ability to exist in multiple oxidation states, from -1 to +5. This versatility makes its compounds subjects of extensive research. Vanadium(III), with its d² electron configuration, possesses distinct coordination chemistry and magnetic properties that are of fundamental interest. nih.govresearchgate.net
Contemporary research into vanadium(III) chemistry is diverse and spans several areas:
Coordination Chemistry: A primary focus is on the synthesis and characterization of new vanadium(III) complexes with various ligands. tandfonline.comresearchgate.net Studies often investigate the geometry of these complexes, which are typically octahedral, and their electronic and magnetic properties. nih.govtandfonline.com
Magnetic Materials: The paramagnetic nature of the V³⁺ ion makes it a component in the study of magnetic materials. Research on compounds like vanadium alums contributes to the understanding of magnetic susceptibility and the effects of crystalline fields on electron spin states. aip.orgresearchgate.netacs.org
Catalysis: Vanadium compounds, in general, are recognized for their catalytic activity in a range of organic transformations and industrial processes, such as the selective catalytic reduction (SCR) of nitrogen oxides. researchgate.netmdpi.com Research explores the role of different vanadium oxidation states, including V(III), as precursors or active species in these catalytic cycles. bohrium.com
Luminescence: Recent studies have demonstrated that certain vanadium(III) complexes can exhibit rare blue and near-infrared (NIR) luminescence in solution at room temperature, opening up possibilities for new types of luminophores using earth-abundant metals. acs.orgnih.gov
Energy Storage: While much of the focus in vanadium-based energy storage is on the V(II)/V(III) and V(IV)/V(V) redox couples in flow batteries, fundamental understanding of V(III) coordination and electrochemistry is crucial for developing these technologies. acs.org
The study of vanadium(III) is often aimed at understanding its electronic structure, reactivity, and the influence of the surrounding ligands on its physical properties. tandfonline.combohrium.com
The Significance of Sulfate (B86663) Ligands in Vanadium Coordination Frameworks
Sulfate (SO₄²⁻) ligands play a crucial role in the structure and properties of many coordination compounds, including those of vanadium. In the context of ammonium (B1175870) vanadium(III) sulfate, the sulfate groups are not directly coordinated to the vanadium ion in the primary coordination sphere. Instead, they exist as counter-anions in the crystal lattice.
While not directly bonded to the vanadium in this specific compound, sulfate can act as a ligand in other vanadium frameworks. It can coordinate to metal centers in a monodentate (binding through one oxygen atom) or bidentate (binding through two oxygen atoms) fashion, and can also act as a bridging ligand, linking multiple metal centers together to form polynuclear complexes or extended one-, two-, or three-dimensional structures. acs.org The presence of sulfate as a ligand can significantly influence the magnetic and catalytic properties of the resulting vanadium material. mdpi.comresearchgate.net
Classification of Ammonium Vanadium(III) Sulfate within Double Salt Systems (e.g., Tutton's Salts, Alums)
Double salts are crystalline salts that contain two different cations or anions and only exist in the solid state. wikipedia.org When dissolved in water, they behave as a simple mixture of the constituent salts. wikipedia.org Two prominent classes of double salts are Tutton's salts and alums. wikipedia.orgquora.combrainly.in
Tutton's Salts: These have the general formula (M¹₂)M²(XO₄)₂·6H₂O, where M¹ is a monovalent cation (like NH₄⁺, K⁺, Rb⁺), M² is a divalent metal cation (like V²⁺, Mg²⁺, Fe²⁺), and XO₄²⁻ is typically a sulfate or selenate (B1209512) anion. wikipedia.org
Alums: These have the general formula M¹M³(SO₄)₂·12H₂O, where M¹ is a monovalent cation (like NH₄⁺, K⁺) and M³ is a trivalent metal cation (like Al³⁺, Cr³⁺, V³⁺). wikipedia.orgquora.com
This compound, with its formula (NH₄)V(SO₄)₂·12H₂O, fits the general formula for an alum perfectly. Here, NH₄⁺ is the monovalent cation (M¹) and V³⁺ is the trivalent cation (M³). Therefore, it is correctly classified as a vanadium alum. chegg.comaip.org
The crystal structure of alums is typically cubic, with the trivalent metal ion surrounded by six water molecules in an octahedral arrangement ([M³(H₂O)₆]³⁺). aip.orgnih.gov The monovalent cation and the sulfate anions are positioned in the spaces within the crystal lattice, held together by electrostatic forces and an extensive network of hydrogen bonds.
| Characteristic | Tutton's Salts | Alums | This compound |
|---|---|---|---|
| General Formula | (M¹₂)M²(SO₄)₂·6H₂O wikipedia.org | M¹M³(SO₄)₂·12H₂O wikipedia.orgquora.com | (NH₄)V(SO₄)₂·12H₂O chegg.com |
| Monovalent Cation (M¹) | e.g., NH₄⁺, K⁺ wikipedia.org | e.g., NH₄⁺, K⁺ wikipedia.org | NH₄⁺ |
| Metal Cation & Oxidation State | Divalent (M²⁺) wikipedia.org | Trivalent (M³⁺) wikipedia.org | Trivalent (V³⁺) |
| Waters of Hydration | 6 wikipedia.org | 12 wikipedia.orgquora.com | 12 |
| Classification | - | - | Alum aip.org |
Overview of Key Research Areas and Methodological Approaches for this compound
Research on this compound has historically been centered on understanding its fundamental physical and chemical properties, largely due to its well-defined crystalline structure which makes it a good model system.
Key research areas include:
Magnetic Properties: As a paramagnetic compound, its magnetic susceptibility has been studied over a range of temperatures, from ambient down to near absolute zero. acs.orgacs.org These studies help to probe the electronic ground state of the V³⁺ ion and the effects of the crystalline electric field, which causes a splitting of the ion's energy levels. aip.orgacs.org
Heat Capacity: Measurements of the heat capacity at very low temperatures have been conducted to investigate the energy level splitting predicted by theory. acs.orgacs.org This provides thermodynamic data that complements the magnetic studies.
Synthesis and Crystal Growth: Methods for its preparation are well-established, often involving the chemical or electrolytic reduction of a vanadium(V) or vanadium(IV) species, such as ammonium metavanadate or vanadyl sulfate, in the presence of ammonium and sulfate ions. crystalls.infochegg.com The compound crystallizes from the solution upon cooling or evaporation. crystalls.info
Methodological approaches used in the study of this compound include:
Magnetic Susceptibility Measurement: To determine how the material responds to an applied magnetic field. acs.orgacs.org
Calorimetry: To measure heat capacity at low temperatures. acs.org
X-ray Crystallography: To elucidate the crystal structure and atomic positions. aip.org
Spectroscopy: Visible absorption spectroscopy is used to study the d-d electronic transitions of the [V(H₂O)₆]³⁺ ion, which are responsible for its color and provide information about its electronic structure. tandfonline.com
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to study its decomposition upon heating. The thermal decomposition of related ammonium vanadium compounds involves the loss of ammonia (B1221849) and water. cdnsciencepub.comakjournals.com
| Research Area | Property Investigated | Primary Methodological Approach |
|---|---|---|
| Magnetism | Magnetic Susceptibility acs.orgacs.org | Magnetometry |
| Thermodynamics | Low-Temperature Heat Capacity acs.org | Calorimetry acs.org |
| Structure | Crystal Lattice Parameters, Atomic Positions aip.org | X-ray Diffraction aip.org |
| Synthesis | Formation from Precursors crystalls.infochegg.com | Chemical/Electrolytic Reduction chegg.com |
| Decomposition | Thermal Stability | Thermal Analysis (e.g., TGA) cdnsciencepub.com |
Structure
2D Structure
Properties
CAS No. |
22723-49-5 |
|---|---|
Molecular Formula |
H4NO8S2V-3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
azanium;vanadium;disulfate |
InChI |
InChI=1S/H3N.2H2O4S.V/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/p-3 |
InChI Key |
OPNCOKAGOJKCHZ-UHFFFAOYSA-K |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Transformation Studies
Solution-Based Synthesis Approaches for Ammonium (B1175870) Vanadium(III) Sulfate (B86663)
Solution-based methods offer versatile routes to synthesize ammonium vanadium(III) sulfate, typically affording the dodecahydrate form, NH₄V(SO₄)₂·12H₂O, also known as vanadium alum. These approaches allow for controlled crystallization and purification of the final product.
Precipitation and Crystallization from Aqueous Solutions of Vanadium(III) and Ammonium Sulfates
The most direct synthesis of this compound involves the reaction between vanadium(III) sulfate and ammonium sulfate in an aqueous solution. crystalls.info In a typical procedure, stoichiometric amounts of the two precursor salts are dissolved separately in hot water. crystalls.info The solutions are then combined while stirring intensely. crystalls.info As the mixed solution cools or through evaporation, the double salt, this compound dodecahydrate, crystallizes out due to its lower solubility under these conditions. crystalls.info The resulting crystals can then be separated by filtration and washed with a small quantity of a solvent like ethanol (B145695) to remove residual soluble impurities. crystalls.info
The general chemical equation for this precipitation reaction is: V₂(SO₄)₃ + (NH₄)₂SO₄ + 24H₂O → 2[NH₄V(SO₄)₂·12H₂O]
This method's success hinges on the purity of the starting vanadium(III) sulfate and precise control over temperature and concentration to achieve optimal crystal growth and yield.
Controlled Reduction of Higher Vanadium Oxidation States (e.g., V(IV), V(V)) in Sulfate Media with Ammonium Salts
A common and practical approach to synthesizing this compound involves the in-situ reduction of vanadium from a higher oxidation state, typically V(IV) or V(V), in a sulfuric acid medium containing ammonium ions.
One established method starts with ammonium metavanadate (NH₄VO₃), a V(V) compound. chegg.comchegg.com This precursor is first reduced to the vanadyl ion (VO²⁺), a V(IV) species, using a chemical reducing agent like sulfur dioxide in a sulfuric acid solution. chegg.comchegg.com The resulting vanadyl sulfate (VOSO₄) solution is then further reduced to vanadium(III). chegg.comchegg.com This second reduction step can be achieved either chemically or electrolytically. chegg.com
Chemical Reduction: A common chemical reducing agent is zinc powder. crystalls.info When zinc is added to a hot, acidic solution of vanadyl sulfate and ammonium sulfate, the V(IV) is reduced to V(III). crystalls.info The reaction proceeds until the evolution of gas ceases, indicating the consumption of the zinc. crystalls.info The reaction is as follows: 2VOSO₄ + Zn + (NH₄)₂SO₄ + 2H₂SO₄ → 2NH₄V(SO₄)₂ + ZnSO₄ + 2H₂O
Electrolytic Reduction: Alternatively, the vanadyl sulfate solution can be placed in an electrolytic cell, often in a porous pot serving as the cathode compartment, with sulfuric acid as the electrolyte in the outer compartment. chegg.comchegg.com At a graphite (B72142) cathode, the V(IV) is electrolytically reduced to V(III). chegg.comchegg.com
Once the reduction to V(III) is complete, the solution is cooled to induce crystallization of the this compound dodecahydrate.
The following table summarizes various reducing agents used for V(V) precursors:
| Precursor | Reducing Agent | Medium | Product |
| Ammonium Metavanadate | Sulfur Dioxide, then Zinc | Sulfuric Acid | This compound |
| Ammonium Metavanadate | Sulfur Dioxide, then Electrolysis | Sulfuric Acid | This compound chegg.comchegg.com |
| Vanadyl Sulfate | Tin(II) Chloride | Hydrochloric Acid | This compound crystalls.info |
| Pure Vanadium | Nitric Acid (forms NO) | Sulfuric Acid | This compound crystalls.info |
Hydrothermal and Solvothermal Synthesis Modifications Utilizing Ammonium-Containing Precursors
Hydrothermal and solvothermal methods provide pathways to novel vanadium-based materials by employing elevated temperatures and pressures. While direct synthesis of NH₄V(SO₄)₂ via these methods is not commonly detailed, they are extensively used to create various ammonium vanadate (B1173111) precursors. mdpi.comresearchgate.net These precursors can subsequently be transformed into other vanadium compounds.
For instance, hydrothermal treatment of ammonium metavanadate (NH₄VO₃) with reducing agents like oxalic acid can yield various ammonium vanadates, with the final product's phase and morphology being highly sensitive to reaction conditions such as pH and temperature. mdpi.comwhut.edu.cn Studies have shown that tuning the pH of the growth solution is a critical step for controlling the phase, structure, and morphology of the resulting ammonium vanadate nanocrystals. whut.edu.cn
A notable related synthesis is the solvothermal preparation of rose-like crystalline particles of ammonium vanadium sulfate hydroxide (B78521), NH₄V₃(OH)₆(SO₄)₂, using a dimethyl sulfoxide (B87167) (DMSO)–water solvent. researchgate.netnih.gov This complex precursor, containing both ammonium and sulfate ions, can then be thermally decomposed to produce nanostructured vanadium oxides. researchgate.netnih.gov This highlights the utility of solvothermal methods in creating structured, multi-component vanadium precursors.
Solid-State Synthetic Routes and Phase Transformations
Solid-state synthesis offers an alternative to solution-based methods, often involving high-temperature reactions between solid precursors to produce the desired material or its intermediates.
High-Temperature Roasting Techniques Involving Vanadium Precursors and Ammonium Sulfate
High-temperature roasting of vanadium-containing materials, such as vanadium slag, with ammonium sulfate or its thermal decomposition product, ammonium bisulfate (NH₄HSO₄), is a documented method for converting vanadium into a leachable sulfate form. mdpi.comresearchgate.net This process is a key step in the hydrometallurgical extraction of vanadium. researchgate.net
During roasting, typically at temperatures between 320°C and 670°C, the complex spinel phases in vanadium slag (e.g., FeV₂O₄) are decomposed. mdpi.comresearchgate.net Thermodynamic and experimental studies show that these spinels react with the ammonium salt to form various metal sulfates. mdpi.com X-ray diffraction analysis has indicated that at around 370°C, phases like (NH₄)₃V(SO₄)₃ can begin to form. researchgate.net The efficiency of the extraction depends on parameters like roasting temperature, time, and the mass ratio of ammonium sulfate to the vanadium source. researchgate.netresearchgate.net
This technique transforms the insoluble vanadium oxides into sulfates that can then be leached and further processed in aqueous solutions.
Investigations of Decomposition and Intermediate Formation during Synthesis
The thermal decomposition of ammonium-vanadium precursors is a critical aspect of solid-state synthesis and has been studied to understand the formation of various vanadium oxides. The decomposition of ammonium metavanadate (NH₄VO₃) is a multi-stage process that is highly dependent on the atmosphere and heating rate. akjournals.comrsc.org
However, this process is not direct and involves the formation of intermediates. akjournals.comcdnsciencepub.com Studies have identified an intermediate compound, (NH₄)₂O·V₂O₅ (also written as (NH₄)₂V₂O₆), which forms upon heating NH₄VO₃ to around 225°C. cdnsciencepub.comresearchgate.net At this stage, ammonia (B1221849) and water are eliminated in a 2:1 molar ratio. cdnsciencepub.comresearchgate.net This intermediate is stable up to about 260°C, after which it undergoes further decomposition. cdnsciencepub.com The subsequent stages involve both endothermic and exothermic processes, eventually leading to the final vanadium oxide product. cdnsciencepub.comcdnsciencepub.com The liberation of ammonia is not always quantitative, and its oxidation on the vanadium pentoxide surface has been suggested as a source of exothermic heat at higher temperatures. cdnsciencepub.com
The following table outlines the key stages in the thermal decomposition of Ammonium Metavanadate:
| Temperature Range | Atmosphere | Observed Process | Intermediate/Product Formed |
| ~210-225°C | Air/Nitrogen | Initial decomposition with elimination of NH₃ and H₂O in a 2:1 ratio. cdnsciencepub.comresearchgate.netcdnsciencepub.com | (NH₄)₂O·V₂O₅ cdnsciencepub.comresearchgate.net |
| ~260-325°C | Nitrogen | Endothermic decomposition of the intermediate, evolving more gaseous products. cdnsciencepub.com | Further decomposition products |
| ~375°C | Nitrogen | Exothermic reaction, possibly involving oxidation of remaining ammonia, leading to the final oxide. cdnsciencepub.comcdnsciencepub.com | Vanadium oxide (average valence slightly < 5) cdnsciencepub.com |
| >330°C | Air | Formation of nitrogen oxides from ammonia oxidation. researchgate.net | V₂O₅ |
| Decomposition | Ammonia | Reduction of vanadium. akjournals.com | VO₂ akjournals.com |
Influence of Synthetic Parameters on Product Purity and Morphology
Role of pH, Temperature, and Concentration in Directed Synthesis
The pH of the reaction medium, the synthesis temperature, and the concentration of the reactants are pivotal in the directed synthesis of vanadium compounds. While specific research on this compound is limited, the principles observed in the synthesis of other ammonium vanadates and polyvanadates offer significant insights.
The acidity of the reaction solution, often represented by pH, has a profound influence on the type of polyvanadate species that forms. For instance, in the synthesis of potassium polyvanadates, the degree of acidity is the most significant factor determining the composition of the products, especially at temperatures between 40 °C and 80 °C. chempap.org At lower temperatures, around 22 °C, the reaction time also becomes a critical factor. chempap.org In a continuous production method for ammonium vanadate, the pH is carefully adjusted in a two-step process. Initially, the vanadium-containing liquid is heated to 50-80 °C and the pH is adjusted to 4-6. google.com After the addition of ammonium sulfate, the temperature is raised to 80-100 °C and the pH is further lowered to 1.8-2.5. google.com This staged approach to pH and temperature control is crucial for optimizing the precipitation of the desired product.
Temperature plays a dual role, affecting both reaction kinetics and the solubility of the product. Higher temperatures generally lead to faster precipitation. unite.edu.mk However, excessively high temperatures can also lead to the formation of undesirable phases or impurities. Studies on the precipitation of ammonium metavanadate (NH₄VO₃) from solution show that as the temperature increases, the precipitation occurs more rapidly. unite.edu.mk The optimal temperature for the synthesis of a pure product is often a balance between achieving a reasonable reaction rate and avoiding the formation of contaminants. For example, in the preparation of a specific potassium hexavanadate, a temperature of 22 °C was found to yield the purest product. chempap.org
The concentration of the vanadium precursor and other reactants is another key variable. In the synthesis of vanadium(V) oxide xerogels from ammonium metavanadate, higher concentrations of the precursor led to faster precipitation, but also to the formation of a second phase, indicating a loss of purity. unite.edu.mk The optimal vanadium concentration for preparing a pure potassium hexavanadate was found to be 0.2 mol dm⁻³. chempap.org
The interplay of these three parameters—pH, temperature, and concentration—is complex and critical for controlling the synthesis of ammonium vanadium compounds. The following table summarizes the conditions used in a continuous production method for ammonium vanadate, illustrating the practical application of controlling these parameters.
| Parameter | Stage 1 | Stage 2 |
| Temperature | 50-80 °C | 80-100 °C |
| pH | 4-6 | 1.8-2.5 |
| Reactants | Vanadium liquid, Acid | Vanadium liquid, Ammonium sulfate, Acid |
| Data from a continuous production method for ammonium vanadate. google.com |
Impact of Precursor Form and Chemical Environment on Product Characteristics
The choice of precursor materials and the chemical environment in which the synthesis is conducted have a significant impact on the characteristics of the resulting this compound.
The form of the vanadium precursor is a determining factor for the morphology and properties of the final product. Research on the hydrothermal synthesis of ammonium vanadates has shown that the morphology of the precursor directly influences the morphology of the product. pg.edu.pl For instance, a nanostructured ammonium metavanadate (NH₄VO₃) precursor, composed of thin, jagged flakes, yielded flower-like microstructures of the final ammonium vanadate product with uniform, nanoscale-thick crystals. pg.edu.pl In contrast, using a commercial, microstructured NH₄VO₃ precursor resulted in irregularly shaped crystals with a broad size distribution. pg.edu.pl This demonstrates that careful selection and quality control of the precursor are essential for achieving desired product characteristics. pg.edu.pl
A variety of precursors can be utilized for the synthesis of this compound, each potentially leading to different outcomes. Some of the documented precursor combinations include:
Vanadium(III) sulfate and ammonium sulfate. crystalls.info
Vanadyl sulfate, sulfuric acid, a reducing agent (like zinc), and ammonium sulfate. crystalls.info
Ammonium metavanadate, sulfuric acid, and a reducing agent (such as ethanol or oxalic acid). crystalls.info
Vanadyl sulfate, tin(II) chloride, hydrochloric acid, and ammonium sulfate. crystalls.info
The chemical environment, including the solvent and the presence of other ions or additives, also plays a crucial role. For example, in the synthesis of vanadium(V) oxide xerogels, the addition of ethanol to the reaction mixture was found to influence the precipitation speed and, at lower concentrations, led to the presence of a second phase in the product. unite.edu.mk The use of certain acids in the precursor solution can also affect the final product; for instance, adding oxalic acid to an aqueous NH₄VO₃ solution can improve solubility but may also lead to the partial dissolution of a support material if one is used, potentially forming undesired phases like AlVO₄. acs.org
The following table outlines various precursor systems used for the synthesis of vanadium(III)-ammonium sulfate, highlighting the diversity of chemical environments that can be employed.
| Vanadium Precursor | Ammonium Source | Other Reagents |
| Vanadium(III) sulfate | Ammonium sulfate | Hot water |
| Vanadyl sulfate | Ammonium sulfate | Sulfuric acid, Zinc (reducing agent) |
| Ammonium metavanadate | - | Sulfuric acid, Ethanol/Oxalic acid (reducing agent) |
| Vanadyl sulfate | Ammonium sulfate | Hydrochloric acid, Tin(II) chloride |
| Vanadium(III) sulfate | Ammonium nitrate (B79036) or Ammonium chloride | Hot water |
| Data compiled from various synthetic routes for vanadium(III)-ammonium sulfate. crystalls.info |
Crystallographic and Structural Elucidation
Advanced Diffraction Techniques for Crystal Structure Determination
X-ray diffraction methods are powerful tools for elucidating the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder X-ray diffraction have been employed to study ammonium (B1175870) vanadium(III) sulfate (B86663), each providing unique and complementary information.
Studies on related ammonium alums, such as ammonium aluminum sulfate, reveal a cubic crystal structure belonging to the space group Pa-3. ijarset.comresearchgate.net The structure is characterized by a three-dimensional network where the trivalent metal cation, [M(H₂O)₆]³⁺, and the monovalent ammonium cation, [NH₄(H₂O)₆]⁺, are surrounded by sulfate anions, all linked through a complex network of hydrogen bonds. ijarset.com Given the isomorphous nature of alums, the structure of ammonium vanadium(III) sulfate dodecahydrate is expected to conform to this arrangement.
The analysis of a solid solution of (NH₄)Al₀.₄₃Fe₀.₅₇(SO₄)₂·12H₂O, which has the same alum structure, showed that the crystal is built from octahedral [M(H₂O)₆]³⁺ cations (where M is a mix of Al³⁺ and Fe³⁺), hydrated ammonium groups, and two distinct sulfate anions. ijarset.com These components are interconnected through intermolecular hydrogen bonds, forming a stable three-dimensional lattice. ijarset.com
Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and determining the unit cell parameters of a material. It is particularly useful when large single crystals are not available. The PXRD pattern of a crystalline substance serves as a unique fingerprint, allowing for its identification by comparing the pattern to a database of known materials. google.comgoogle.com
For this compound, PXRD is used to confirm the formation of the desired compound and to refine its lattice parameters. The technique has been used to study various vanadium sulfates and related compounds. google.comresearchgate.netmdpi.com For instance, in the synthesis of vanadium(III) tris(metaphosphate), PXRD confirmed the monoclinic phase of the product and its purity. mdpi.com Similarly, PXRD studies on ammonium alum have been used to examine its crystal structure and the effects of its constituents on the lattice. anjs.edu.iq The analysis of diffraction patterns allows for the precise calculation of the unit cell dimensions, which are critical for understanding the structural details of the compound.
Analysis of the Vanadium(III) Coordination Environment
The chemical behavior and properties of this compound are largely dictated by the coordination environment of the vanadium(III) ion. This includes its geometry, the nature of its bonds with surrounding ligands, and the influence of other ions in the crystal lattice.
In this compound dodecahydrate, the vanadium(III) ion is centrally located within a coordination complex. chegg.com It is surrounded by six water molecules, forming a nearly regular octahedral [V(H₂O)₆]³⁺ cation. unige.chacs.org This octahedral coordination is a common feature for many vanadium(III) complexes. nih.govijres.orgberkeley.edu
The V-O bond distances within this octahedron are a key structural parameter. Studies on the hydrated vanadium(III) ion have shown a mean V-O bond distance of approximately 1.99 Å to 2.04 Å. acs.orgresearchgate.netuh.edu In the broader context of vanadium oxides and sulfates, V³⁺-O bond lengths typically fall within the range of 1.88 Å to 2.16 Å. uh.edu These distances are influenced by the coordination number and the nature of the other ions in the crystal structure. The regularity of the octahedral geometry and the specific V-O bond lengths are crucial in determining the electronic and magnetic properties of the compound. chegg.com
Table 1: Typical Vanadium-Oxygen Bond Distances in Different Coordination Environments
| Vanadium Species | Coordination Geometry | V-O Bond Type | Typical Bond Distance (Å) |
|---|---|---|---|
| Hydrated Vanadium(III) | Octahedral | V³⁺-OH₂ | 1.99 - 2.04 acs.orgresearchgate.netuh.edu |
| Vanadyl(IV) | Distorted Octahedral | V⁴⁺=O (vanadyl) | ~1.6 acs.orgresearchgate.net |
| V⁴⁺-O (equatorial) | ~2.0 acs.orgresearchgate.net | ||
| V⁴⁺-O (trans to V=O) | ~2.2 acs.orgresearchgate.net | ||
| Dioxovanadium(V) | Distorted Octahedral | V⁵⁺=O | ~1.6 researchgate.netresearchgate.net |
| V⁵⁺-O (trans to V=O) | ~2.2 researchgate.netresearchgate.net |
This table presents a summary of typical bond distances for different vanadium species to provide context for the V(III)-O bond lengths in this compound.
In the crystal structure of this compound, the sulfate anions (SO₄²⁻) are not directly coordinated to the vanadium(III) ion. Instead, they exist as counter-ions that are linked to the hydrated vanadium and ammonium cations through a network of hydrogen bonds. The oxygen atoms of the sulfate groups act as hydrogen bond acceptors, interacting with the hydrogen atoms of the coordinated water molecules and the ammonium cations.
The ammonium cations (NH₄⁺) play a crucial role in the structure of this compound. Similar to the vanadium(III) ion, the ammonium ion is also surrounded by water molecules, although the interaction is electrostatic and through hydrogen bonding rather than direct coordination. researchgate.net The ammonium ion, along with its associated water molecules, occupies specific sites within the crystal lattice. ijarset.com
The primary function of the ammonium cations is to provide charge balance and to contribute to the extensive network of hydrogen bonds that holds the crystal together. rsc.org The hydrogen atoms of the ammonium ion can form hydrogen bonds with the oxygen atoms of the sulfate anions and with the water molecules of hydration. researchgate.netrsc.org This hydrogen bonding is a key factor in the stability and the specific crystalline arrangement of the alum structure. The strength and geometry of these hydrogen bonds can influence the physical properties of the crystal. rsc.org It has been noted in ammonium alums that the hydrogen bonding involving the ammonium ion is relatively weak, which can be attributed to the specific geometric arrangement of the surrounding water and sulfate oxygen atoms. researchgate.netrsc.org
Examination of Hydrogen Bonding Networks and Hydration Structures (e.g., Dodecahydrate Forms)
The extensive network of hydrogen bonds is a defining feature of the crystal structure of this compound dodecahydrate and plays a crucial role in its stability. The twelve water molecules of hydration are not merely occupying space within the lattice; they are integral to the structural framework through their participation in a complex web of hydrogen bonds.
The primary components of this network are the ammonium ions (NH₄⁺), the hexaaqua vanadium(III) cations ([V(H₂O)₆]³⁺), and the sulfate anions (SO₄²⁻). The six water molecules directly coordinated to the vanadium(III) ion in the hexaaqua complex act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the sulfate anions and with other water molecules of hydration.
The ammonium ion, with its four protons, is also a significant contributor to the hydrogen bonding network. The N-H protons of the NH₄⁺ ion form hydrogen bonds with the oxygen atoms of the sulfate anions. This interaction helps to lock the ammonium ion into a specific orientation within the crystal lattice.
The sulfate anions act as the primary hydrogen bond acceptors in the structure. Each of the four oxygen atoms of a sulfate anion can participate in hydrogen bonding with the protons from the coordinated water molecules and the ammonium ions. This extensive network of hydrogen bonds creates a rigid three-dimensional structure.
Detailed quantitative data on hydrogen bond lengths and angles specific to this compound dodecahydrate are not extensively reported in the available literature. However, studies on isomorphous alums provide valuable insights. In these structures, the O-H···O bond distances involving the water molecules and sulfate ions typically fall in the range of 2.6 to 2.9 Å, indicative of strong hydrogen bonds. Similarly, the N-H···O distances are expected to be in a comparable range.
Polymorphism and Structural Isomerism in this compound Systems
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and structural isomerism, where molecules with the same molecular formula have different bonding arrangements, are important phenomena in materials science.
Based on a thorough review of the scientific literature, there are no reported instances of polymorphism or structural isomerism for this compound. The compound is consistently described as crystallizing in the cubic β-alum structure.
While polymorphism is a known phenomenon in other vanadium compounds, such as vanadium(IV) oxide (VO₂), which exhibits multiple crystalline forms, this characteristic does not appear to extend to this compound under typical conditions. The stability of the β-alum structure, reinforced by the extensive and well-defined hydrogen bonding network, may be a contributing factor to the absence of observed polymorphs for this compound.
Similarly, structural isomerism is not a feature associated with this simple inorganic double salt. The constituent ions, NH₄⁺, V³⁺, and SO₄²⁻, and the coordinating water molecules assemble in a highly ordered and specific manner to form the alum structure, leaving no scope for alternative bonding arrangements that would constitute structural isomers.
It is important to note that the absence of reports on polymorphism or structural isomerism does not definitively preclude their existence under specific, unexplored conditions of temperature, pressure, or synthesis methodology. However, within the body of existing scientific knowledge, this compound is considered a structurally well-defined compound with a single, stable crystalline form.
Spectroscopic Characterization of Electronic and Vibrational States
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a crucial tool for identifying the functional groups and characterizing the bonding within ammonium (B1175870) vanadium(III) sulfate (B86663). Infrared (IR) and Raman spectroscopy offer complementary information on the vibrational modes of the compound.
The infrared spectrum of ammonium vanadium(III) sulfate is characterized by absorption bands corresponding to the vibrations of its constituent ions: the hexaaquavanadium(III) cation, [V(H₂O)₆]³⁺, the ammonium cation, NH₄⁺, and the sulfate anion, SO₄²⁻.
N-H Vibrations : The ammonium ion (NH₄⁺) exhibits characteristic stretching and bending vibrations. Significant peaks above 2800 cm⁻¹ are attributed to N-H stretching vibrations. arpgweb.comrsc.org The asymmetric and symmetric bending vibrations of the N-H bonds are also observable, typically around 1400-1500 cm⁻¹ and 1600-1700 cm⁻¹, respectively. rsc.orgmdpi.com In ammoniovoltaite, a related complex sulfate, the asymmetric bending vibration of NH₄⁺ is observed around 1431-1432 cm⁻¹. mdpi.com
S-O Vibrations : The sulfate ion (SO₄²⁻), which has Td symmetry in its free state, shows distinct vibrational modes. The asymmetric stretching (ν₃) and bending (ν₄) modes are IR active. In crystalline environments like alums, the site symmetry can be lower than tetrahedral, leading to the splitting of these degenerate modes. scispace.commjcce.org.mk The ν₃ mode typically appears in the 1100-1200 cm⁻¹ region, while the ν₄ mode is found around 600-650 cm⁻¹. mdpi.com
V-O Vibrations : The [V(H₂O)₆]³⁺ cation's vibrations are also present. The V-O stretching modes are generally found in the lower frequency region of the mid-IR spectrum. For instance, in ammonium metavanadate, V-O stretching vibrations are observed in the range of 700-1000 cm⁻¹. nih.gov Specifically, a strong infrared absorption peak related to V-O stretching is seen at 711 cm⁻¹. arpgweb.comrsc.org Bending vibrations of V-O bonds occur at lower wavenumbers. nih.gov
The presence of water of hydration introduces broad O-H stretching bands, typically in the 3000-3600 cm⁻¹ region, and H-O-H bending modes around 1630-1660 cm⁻¹. mdpi.com
Table 1: Characteristic IR Absorption Frequencies in this compound and Related Compounds
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | NH₄⁺ | > 2800 | arpgweb.comrsc.org |
| N-H Asymmetric Bend | NH₄⁺ | ~1432 | mdpi.com |
| S-O Asymmetric Stretch (ν₃) | SO₄²⁻ | 1100 - 1200 | mdpi.com |
| S-O Asymmetric Bend (ν₄) | SO₄²⁻ | 600 - 650 | mdpi.com |
| V-O Stretch | [V(H₂O)₆]³⁺ | ~711 | arpgweb.comrsc.org |
| O-H Stretch (water) | H₂O | 3000 - 3600 | mdpi.com |
| H-O-H Bend (water) | H₂O | 1630 - 1660 | mdpi.com |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the sulfate ion and the low-frequency lattice modes.
For the sulfate ion, the symmetric stretching mode (ν₁) is strongly Raman active and appears as an intense band, typically around 980 cm⁻¹. ias.ac.in The symmetric bending mode (ν₂) is also Raman active and is found at lower frequencies. In supersaturated ammonium sulfate droplets, the ν₁-SO₄²⁻ band is observed around 979-980 cm⁻¹. nih.gov The other sulfate bending modes, ν₂ and ν₄, appear at approximately 452 cm⁻¹ and 615 cm⁻¹, respectively. nih.gov
The ammonium ion's symmetric stretching vibration is also Raman active. nih.gov Furthermore, electronic Raman transitions can be observed in vanadium(III) complexes. For the [V(H₂O)₆]³⁺ cation in guanidinium (B1211019) vanadium sulfate, an electronic Raman band corresponding to the ³A → ³E(C₃) transition is centered at approximately 2720 cm⁻¹. aip.org This transition is between the trigonally split components of the ³T₁g ground state in an octahedral field. aip.org In rubidium vanadium alum, a similar electronic Raman band is observed around 1940 cm⁻¹. datapdf.com
Electronic Spectroscopy for Redox and Ligand Field Studies
Electronic spectroscopy is instrumental in elucidating the electronic structure of the vanadium(III) ion, including its d-d transitions and oxidation state.
The UV-Visible absorption spectrum of this compound in aqueous solution is dominated by the d-d electronic transitions of the [V(H₂O)₆]³⁺ ion. The V³⁺ ion has a 3d² electron configuration, which in an octahedral field (Oₕ symmetry) gives rise to a ³T₁g ground state. mdpi.com
The electronic absorption spectrum of V(III) species in non-complexing aqueous solutions typically shows two main absorption bands. mdpi.com These correspond to the spin-allowed transitions from the ³T₁g(F) ground state to the ³T₂g(F) and ³T₁g(P) excited states. mdpi.com In acidic aqueous solutions, these bands are observed at approximately 600 nm and 400 nm, respectively. mdpi.com The presence of sulfate or other coordinating anions can cause a shift in these absorption maxima. mdpi.com For instance, in vanadium(III) sulfate solutions, a bathochromic (red) shift is observed, indicating the formation of complexed vanadium species. mdpi.com The shape of the absorption bands can also provide information about distortions from perfect octahedral symmetry. mdpi.com
Table 2: UV-Visible Absorption Bands for Aqueous Vanadium(III) Species
| Transition | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| ³T₁g(F) → ³T₂g(F) | ~600 | ~16,700 | mdpi.com |
| ³T₁g(F) → ³T₁g(P) | ~400 | ~25,000 | mdpi.com |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local atomic and electronic structure of the vanadium centers. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom.
For vanadium compounds, the energy of the pre-edge and main absorption edge features in the K-edge XANES spectrum is correlated with the formal oxidation state of vanadium. uu.nl A linear relationship exists between the edge position and the oxidation state, with the edge energy increasing with increasing oxidation state. uu.nl
In vanadium(III) sulfate, the sulfur K-edge XAS can also provide information about the interaction between the sulfate anions and the vanadium(III) cations. In aqueous solution, the strong 2482.4 eV 1s → t₂ transition of the tetrahedral SO₄²⁻ ion splits into two transitions (1s → a₁ and 1s → e) upon complexation with V(III) to form VSO₄⁺, which has C₃ᵥ symmetry. acs.org This splitting provides direct evidence for the formation of inner-sphere sulfate complexes. acs.org
Magnetic Resonance Spectroscopies
Magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR), are highly informative for studying paramagnetic species like vanadium(III).
Vanadium(III) is a non-Kramers ion with an electron spin S=1. berkeley.edu Due to this integer spin, it is often difficult to study with conventional X-band EPR spectroscopy because of large zero-field splitting (ZFS). berkeley.edu However, high-field, high-frequency EPR (HFEPR) can be effectively used to study such systems. researchgate.net
HFEPR studies on vanadium(III) doped into cesium gallium alum, CsGa(SO₄)₂·12H₂O, have allowed for the direct determination of the spin-Hamiltonian parameters, including the g-values and the zero-field splitting (D). researchgate.net These parameters provide detailed insight into the electronic ground state of the vanadium(III) ion and its interaction with the surrounding ligand field. researchgate.net The magnetic properties and susceptibility of ammonium vanadium alum have been studied extensively, with the data being interpreted in the context of the splitting of the ground state spin levels due to the combined effects of the ligand field and spin-orbit coupling. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments (e.g., ⁵¹V-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and chemical environment of atomic nuclei. For vanadium compounds, ⁵¹V-NMR is particularly relevant due to the high natural abundance (99.75%) and sensitivity of the ⁵¹V nucleus. huji.ac.il However, the application of high-resolution ⁵¹V-NMR to this compound is fundamentally constrained by the paramagnetic nature of the vanadium(III) ion.
The V(III) center has a d² electron configuration, resulting in a paramagnetic state. udel.edu Paramagnetic centers cause significant broadening of NMR signals, often to the extent that they become undetectable by standard high-resolution NMR spectrometers. huji.ac.il This broadening effect arises from the fluctuating magnetic fields generated by the unpaired electrons, which lead to very rapid nuclear relaxation. Consequently, V(III) species are generally considered "EPR silent" in conventional NMR spectroscopy. researchgate.net
While solid-state NMR techniques, particularly Magic Angle Spinning (MAS), can sometimes be employed to study paramagnetic materials, obtaining well-resolved ⁵¹V-NMR spectra for V(III) compounds remains a significant challenge. researchgate.net The literature extensively documents ⁵¹V-NMR studies on diamagnetic vanadium(V) complexes, where sharp signals provide detailed information about the coordination environment. researchgate.netudel.edunih.govresearchgate.netnih.gov In contrast, there is a conspicuous absence of specific ⁵¹V-NMR data, such as chemical shifts or coupling constants, for this compound in scholarly literature. This is a direct consequence of the inherent difficulties in performing NMR on paramagnetic V(III) centers.
Challenges in ⁵¹V-NMR of Vanadium(III) Compounds:
| Challenge | Description |
| Paramagnetic Broadening | The unpaired electrons of the V(III) ion create strong local magnetic fields that lead to extremely broad NMR signals, often rendering them unobservable. huji.ac.il |
| Quadrupolar Nucleus | The ⁵¹V nucleus is quadrupolar (spin I = 7/2), which can lead to additional line broadening, although this is a lesser issue compared to the paramagnetic effects in V(III). huji.ac.il |
| Lack of High-Resolution Data | Due to these challenges, high-resolution solution and solid-state ⁵¹V-NMR spectra for this compound are not available in the current scientific literature. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary spectroscopic technique for studying species with unpaired electrons, making it indispensable for characterizing the vanadium(III) center in this compound.
The vanadium(III) ion is a d² system with an integer electron spin state of S=1. researchgate.netberkeley.edu Such integer spin systems, in environments with lower than cubic symmetry, often exhibit a phenomenon known as zero-field splitting (ZFS). This splitting can be very large, often on the order of several cm⁻¹, which can make the detection of EPR signals using conventional X-band (approx. 9.5 GHz) spectrometers difficult or impossible. researchgate.netresearchgate.net For this reason, V(III) species are often termed "EPR-silent" under conventional conditions.
To overcome this limitation, high-frequency and high-field EPR (HFEPR) is employed. researchgate.netresearchgate.netberkeley.edu HFEPR utilizes much higher microwave frequencies and magnetic fields, which allows for the direct and precise determination of the spin Hamiltonian parameters, including the zero-field splitting (D) and the g-values. These parameters provide critical insights into the electronic structure and the symmetry of the coordination environment of the paramagnetic V(III) center.
Research on related V(III) sulfate compounds, such as vanadium(III)-doped cesium gallium sulfate (CsGa(SO₄)₂) and guanidinium vanadium(III) sulfate ([C(NH₂)₃]V(OH₂)₆₂), provides valuable data applicable to understanding this compound. researchgate.netacs.orgaip.orgnih.gov In these systems, the V(III) ion is typically in a pseudo-octahedral coordination environment.
Key EPR Parameters for Vanadium(III) Centers:
| Parameter | Symbol | Description | Typical Values for V(III) in Sulfate/Aqua Ligand Fields |
| Spin State | S | Total electron spin quantum number. | 1 |
| Zero-Field Splitting | D | A measure of the energy separation of the spin sublevels in the absence of an external magnetic field. It is highly sensitive to the geometry of the complex. | Can range from a few to tens of cm⁻¹. For example, D values of +5.70 cm⁻¹ have been reported for some V(III) complexes. researchgate.net |
| g-values | gₓ, gᵧ, g₂ | Proportionality factors that relate the resonance frequency to the magnetic field. Anisotropy in g-values reflects the electronic structure and symmetry. | Values typically range from 1.7 to 2.0. berkeley.eduutexas.edu |
Studies using HFEPR on V(III) in sulfate-containing lattices have successfully determined these parameters, revealing details about the magnetic anisotropy and the electronic ground state of the V(III) ion. researchgate.netacs.org For instance, in guanidinium vanadium sulfate, fine structure in the EPR spectrum was attributed to crystallographically distinct [V(OH₂)₆]³⁺ cations, and hyperfine coupling was also observed. acs.orgnih.gov This demonstrates the power of HFEPR to probe subtle details of the paramagnetic centers in V(III) sulfate compounds.
Investigation of Magnetic Properties
Static Magnetic Susceptibility Measurements of Ammonium (B1175870) Vanadium(III) Sulfate (B86663)
Static magnetic susceptibility (χ) measurements are crucial for understanding the magnetic nature of a material. For ammonium vanadium(III) sulfate, also known as vanadium alum, these measurements have been conducted over a range of temperatures to elucidate its magnetic behavior.
Early studies confirmed the paramagnetic nature of this compound. rsc.org The magnetic susceptibility was found to be approximately 7% higher than previously reported by some researchers. rsc.org Measurements of the magnetic susceptibility of this compound solutions were carried out using the Gouy method at room temperature and a magnetic field of 10,000 gauss. rsc.org
More recent and detailed investigations have explored the temperature dependence of the static magnetic susceptibility. acs.orgresearchgate.net Heat capacity and magnetic susceptibility measurements of vanadium(III) ammonium alum have been performed at very low temperatures, from 1.1 to 20°K. acs.org The susceptibility follows the Curie-Weiss law, which is characteristic of paramagnetic materials. researchgate.nethcpgcollege.edu.in This behavior is expected for systems with quasi-free paramagnetic moments. researchgate.net The Curie-Weiss law is expressed as:
χ = C / (T - θ)
where C is the Curie constant and θ is the Weiss temperature. The experimental data for this compound align with this model, confirming its paramagnetic nature at higher temperatures. rsc.org Below a certain temperature, however, the susceptibility becomes constant. rsc.org
To provide a clearer picture of the experimental findings, the following table summarizes the key parameters obtained from magnetic susceptibility measurements of this compound and related compounds.
| Compound | Temperature Range (K) | Magnetic Behavior | Key Findings/Parameters |
|---|---|---|---|
| This compound | 80-300 | Paramagnetic | Susceptibility is ~7% higher than some earlier reports. rsc.org |
| Vanadium(III) Ammonium Alum | 1.1-20 | Paramagnetic | Follows Curie-Weiss law. acs.org |
| NH4V3O8 Microbelts | Not specified | Curie-like Paramagnetism | Curie-Weiss fit applied to data. researchgate.net |
Analysis of Spin States and Paramagnetic Behavior of Vanadium(III) (S=1)
The paramagnetic behavior of this compound is intrinsically linked to the electronic configuration of the vanadium(III) ion. Vanadium(III) (V³⁺) is a d² ion, meaning it has two unpaired electrons in its d-orbitals. libretexts.org This configuration gives rise to a total spin quantum number of S=1. libretexts.orgresearchgate.net
The presence of unpaired electrons is the fundamental reason for paramagnetism, where a material is weakly attracted to an external magnetic field. hcpgcollege.edu.inwikipedia.org In paramagnetic materials like this compound, the magnetic dipoles associated with the electron spins are randomly oriented in the absence of a magnetic field due to thermal agitation. wikipedia.org When an external magnetic field is applied, the spins tend to align with the field, resulting in a net magnetic moment. wikipedia.org
The magnetic moment of a paramagnetic ion can be calculated using the "spin-only" formula:
μ_s = g√S(S+1)
where g is the g-factor (approximately 2.0) and S is the total spin quantum number. For V³⁺ with S=1, the spin-only magnetic moment is approximately 2.83 Bohr magnetons (μ_B). The susceptibility measurements on vanadium alums have been shown to conform to this "spin-only" formula. aip.org
The electronic structure of the [V(OH₂)₆]³⁺ cation, which is the central ion in this compound, is influenced by the surrounding water molecules. acs.org The V³⁺ ion is typically found in a pseudo-octahedral coordination environment. researchgate.netacs.org This environment can be distorted, for instance, through trigonal distortions, which can affect the electronic ground state and, consequently, the magnetic properties. researchgate.netberkeley.edu In trigonally distorted octahedral V(III) systems, the ground state can be either a ³A₂ state or an orbitally degenerate ³E state, which influences the magnetic anisotropy. researchgate.net
The following table details the spin state and related parameters for the Vanadium(III) ion.
| Ion | d-electron Configuration | Total Spin (S) | Spin-Only Magnetic Moment (μ_B) | Coordination Geometry |
|---|---|---|---|---|
| Vanadium(III) (V³⁺) | d² | 1 | ~2.83 | Pseudo-octahedral researchgate.netacs.org |
Studies on Metal-Metal Exchange Interactions (e.g., Weak Ferromagnetic or Antiferromagnetic Coupling)
In addition to the paramagnetism of individual V³⁺ ions, studies have investigated the possibility of magnetic exchange interactions between neighboring vanadium ions in the crystal lattice of this compound and related compounds. These interactions can lead to collective magnetic phenomena such as ferromagnetism or antiferromagnetism.
In ferromagnetic materials, the magnetic moments of adjacent atoms align in the same direction, leading to a strong net magnetization. hcpgcollege.edu.in Conversely, in antiferromagnetic materials, the magnetic moments of adjacent atoms align in opposite directions, resulting in a zero or very small net magnetization. hcpgcollege.edu.in
While strong exchange interactions are not typically observed in alums due to the large separation between the metal ions, some studies on related vanadium compounds have revealed weak magnetic couplings. For instance, weak ferromagnetic interactions have been observed in some dimeric vanadium(IV) compounds. rsc.org The possibility of tuning antiferromagnetic (AFM) coupling to ferromagnetic (FM) coupling has been demonstrated in MnBi₂Te₄ films by alloying with vanadium. aps.org
In the context of vanadium oxides, both ferromagnetic and antiferromagnetic interactions have been reported. For example, α-VOSO₄ appears to be ferrimagnetic below about 4°K, while β-VOSO₄ is antiferromagnetic with a Néel temperature (T_N) of 25°K. researchgate.net The presence of weak ferromagnetic correlations has been suggested by the existence of low coercivity at low temperatures in some vanadium-containing materials. arxiv.org The bifurcation in magnetic susceptibility measurements between field-cooled (FC) and zero-field-cooled (ZFC) modes can indicate a glassy state at low temperatures. arxiv.org
The nature of the exchange interaction is highly dependent on the crystal structure, specifically the distance and angles between the interacting metal ions and the nature of the bridging ligands.
| Compound/System | Type of Interaction | Key Findings |
|---|---|---|
| Dimeric Vanadium(IV) compounds | Weak Ferromagnetic | Observed in specific ligand environments. rsc.org |
| MnBi₂Te₄ alloyed with Vanadium | Tunable (AFM to FM) | Alloying with ~50% V can induce ferromagnetic coupling. aps.org |
| α-VOSO₄ | Ferrimagnetic | Observed below ~4 K. researchgate.net |
| β-VOSO₄ | Antiferromagnetic | Néel temperature (T_N) = 25 K. researchgate.net |
Elucidation of Structure-Magnetism Relationships in Crystalline and Amorphous Phases
The magnetic properties of a material are intrinsically linked to its crystal structure. This structure-magnetism relationship is a key area of research for understanding and designing materials with specific magnetic functionalities.
In crystalline materials, the regular arrangement of atoms allows for well-defined magnetic interactions and long-range magnetic ordering. For this compound, which belongs to the alum family, the crystal structure consists of hydrated metal ions and sulfate ions arranged in a specific lattice. aip.org The V³⁺ ions are located in octahedral sites, surrounded by six water molecules. acs.org The distance between the V³⁺ ions is relatively large, which is why strong magnetic exchange interactions are generally weak in these compounds.
The symmetry of the crystal field around the V³⁺ ion plays a significant role in determining its magnetic properties. aip.org Distortions from perfect octahedral symmetry, such as trigonal distortions, can lift the degeneracy of the electronic energy levels and influence the magnetic anisotropy. researchgate.netaip.org
In contrast to crystalline materials, amorphous materials lack long-range atomic order. This structural disorder can have a profound impact on the magnetic properties. In amorphous magnetic materials, the exchange interactions can vary in both magnitude and sign throughout the material, leading to complex magnetic behaviors such as spin glass freezing. While specific studies on the amorphous phase of this compound are not prevalent in the provided search results, general principles suggest that its magnetic properties would be significantly different from its crystalline counterpart. For instance, in amorphous Fe-B alloys, the magnetic ordering temperature and hyperfine field distribution are strongly dependent on the composition. aps.org
The study of magneto-structural correlations aims to establish relationships between specific structural parameters (like bond lengths, bond angles, and interatomic distances) and the resulting magnetic properties. mdpi.comnih.gov Such correlations are essential for tuning the magnetic behavior of materials through targeted synthesis and structural modifications. For example, in dinuclear oxidovanadium(IV) complexes, the strength of the magnetic interaction has been found to correlate with the dihedral angle between the two vanadium planes. mdpi.com
The table below summarizes the key aspects of the structure-magnetism relationship.
| Phase | Structural Characteristics | Impact on Magnetic Properties |
|---|---|---|
| Crystalline | Long-range atomic order, specific crystal lattice (alum structure), defined V³⁺-V³⁺ distances. aip.org | Well-defined paramagnetic behavior, potential for weak, long-range magnetic ordering. rsc.org |
| Amorphous | Lack of long-range order, distribution of interatomic distances and bond angles. | Likely to exhibit different magnetic ordering temperatures and potentially complex magnetic states like spin glasses. (Inferred from general principles aps.org) |
Solution Chemistry and Speciation in Aqueous Systems
Hydrolysis of Vanadium(III) Ions in Sulfate-Containing Solutions
In aqueous solution, the hexaaqua-vanadium(III) ion, [V(H₂O)₆]³⁺, behaves as a weak acid, undergoing hydrolysis to form a series of mononuclear hydroxo- and dihydroxo-complexes. aip.orgwikipedia.org This process involves the deprotonation of coordinated water molecules. The first hydrolysis step is the formation of the pentaaquahydroxovanadium(III) ion, [V(OH)(H₂O)₅]²⁺.
The equilibrium for the first hydrolysis can be represented as: [V(H₂O)₆]³⁺ + H₂O ⇌ [V(OH)(H₂O)₅]²⁺ + H₃O⁺
Studies have shown that vanadium(III) begins to hydrolyze at a pH as low as 1. nih.govacs.org The maximal concentration of the [V(OH)]²⁺(aq) species is observed around pH 3. nih.govacs.org As the pH increases further, a second hydrolysis step occurs, leading to the formation of the tetraaquadihydroxovanadium(III) ion, [V(OH)₂(H₂O)₄]⁺, which is most prevalent around pH 4. nih.govacs.org
The acidity of the aqua ion is significant, with reported first hydrolysis constants (pKa) illustrating its tendency to release a proton.
Hydrolysis Constants for Vanadium(III)
| Species | Reaction | pKa | Reference |
|---|---|---|---|
| [V(H₂O)₆]³⁺ | [V(H₂O)₆]³⁺ ⇌ [V(OH)(H₂O)₅]²⁺ + H⁺ | 2.47 | aip.orgresearchgate.net |
Formation and Stability of Vanadium(III)-Sulfate Complexes in Acidic and Neutral Media
Vanadium(III) ions readily form complexes with sulfate (B86663) ions in aqueous solution. researchgate.net In acidic to neutral media, the primary species formed is the mono-sulfato complex, [V(SO₄)(H₂O)ₓ]⁺. The formation of this complex is a key feature of the solution chemistry of ammonium (B1175870) vanadium(III) sulfate.
The equilibrium for the formation of the mono-sulfato complex is: [V(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [V(SO₄)(H₂O)ₓ]⁺ + (6-x)H₂O
The stability of this complex is crucial in various applications, including in the electrolytes for vanadium redox flow batteries, where the presence of sulfate is known to stabilize the V(III) ion in solution. aip.org The formation of sulfato-complexes can prevent the precipitation of vanadium oxides or hydroxides, particularly at higher temperatures and concentrations. aip.org
Further complexation can occur at higher sulfate concentrations, leading to the formation of the di-sulfato complex, [V(SO₄)₂]⁻. The speciation is thus a function of the relative concentrations of vanadium(III) and sulfate.
Speciation of Vanadium(III) in Sulfate Media
| Conditions | Dominant Species |
|---|---|
| Low pH, Low Sulfate Conc. | [V(H₂O)₆]³⁺, [V(OH)(H₂O)₅]²⁺ |
| Low pH, High Sulfate Conc. | [V(SO₄)(H₂O)ₓ]⁺, [V(SO₄)₂]⁻ |
| Neutral pH | Hydrolysis products and sulfato-complexes coexist |
Equilibrium and Kinetic Studies of Ligand Exchange Processes
The coordination sphere of the vanadium(III) ion is dynamic, with coordinated ligands such as water and sulfate undergoing exchange with ligands in the bulk solution. The kinetics of these ligand exchange processes are fundamental to understanding the reactivity and stability of vanadium(III) in solution.
The exchange of water molecules in the first coordination sphere of the hexaaqua-vanadium(III) ion, [V(H₂O)₆]³⁺, with bulk water molecules is a key process. This water exchange is relatively fast, which is characteristic of many trivalent transition metal ions. The high reactivity of hydrolyzed metal ions compared to their unhydrolyzed counterparts is consistent with a dissociative (Eigen-Wilkins) mechanism, where the rate-determining step is the dissociation of a coordinated ligand. srce.hr
The rate of substitution of a water molecule by a sulfate ion is dependent on the formation of an outer-sphere complex, where the sulfate ion is positioned in the second coordination sphere of the vanadium(III) ion, held by electrostatic forces. This is followed by the rate-limiting step of a water molecule dissociating from the inner sphere, allowing the sulfate ion to coordinate directly to the metal center.
The general mechanism can be depicted as:
Outer-sphere complex formation (fast equilibrium): [V(H₂O)₆]³⁺ + SO₄²⁻ ⇌ {[V(H₂O)₆]³⁺, SO₄²⁻}
Inner-sphere substitution (rate-determining): {[V(H₂O)₆]³⁺, SO₄²⁻} → [V(SO₄)(H₂O)₅]⁺ + H₂O
The hydrolyzed species, [V(OH)(H₂O)₅]²⁺, exhibits significantly higher ligand exchange rates than the unhydrolyzed [V(H₂O)₆]³⁺. The hydroxide (B78521) ligand labilizes the remaining coordinated water molecules, accelerating the substitution process.
Spectrophotometric and Potentiometric Methods for Speciation Determination
The determination of the various vanadium(III) species coexisting in solution requires sophisticated analytical techniques. UV-Visible spectrophotometry and potentiometry are two powerful methods used for this purpose.
Spectrophotometry: Vanadium(III) solutions are colored, typically blue or green, due to the electronic d-d transitions of the V³⁺ ion. The hexaaqua-vanadium(III) ion, [V(H₂O)₆]³⁺, exhibits characteristic absorption bands in the visible region. The formation of hydrolysis products or sulfato-complexes leads to changes in the coordination environment of the V(III) ion, which in turn alters the absorption spectrum. nih.gov For example, the formation of [V(OH)(H₂O)₅]²⁺ causes a color change to bluish-green. nih.gov By monitoring the changes in the absorbance at specific wavelengths as a function of pH or sulfate concentration, researchers can calculate the equilibrium constants for hydrolysis and complex formation. srce.hr
Potentiometry: Potentiometric titrations are used to study the hydrolysis of vanadium(III) ions. This method typically involves monitoring the pH of a vanadium(III) solution as a strong base is added. The resulting titration curve provides data on the proton concentration, which can be used to determine the pKa values for the hydrolysis reactions. Similarly, ion-selective electrodes can be employed to measure the concentration of free ions in solution, providing data to calculate stability constants for complexation reactions.
These methods, often used in conjunction, allow for a detailed mapping of the vanadium(III) speciation under various aqueous conditions, which is essential for controlling the chemical behavior of ammonium vanadium(III) sulfate in scientific and industrial applications.
Advanced Microscopic, Surface, and Thermal Analysis
Microscopic Techniques for Morphological and Elemental Characterization
Microscopic analysis is fundamental to understanding the physical form and elemental distribution within a material. For ammonium (B1175870) vanadium(III) sulfate (B86663), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDX) are powerful tools for a comprehensive characterization.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and particle morphology of materials. In the context of vanadium compounds, SEM analysis reveals details about the shape and size of particles, which can be influenced by synthesis methods. For instance, studies on related vanadium-containing materials, such as those produced by roasting vanadium slag with ammonium sulfate, have employed SEM to characterize the resulting products. researchgate.netnih.gov The morphology of these materials, as observed through SEM, can range from loose, flaky microstructures to flower-like formations. researchgate.netnih.gov
Transmission Electron Microscopy (TEM) for Nanostructure and Internal Morphology
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanostructure of materials. TEM analysis of a vanadium electrolyte solution containing ammonium phosphate (B84403) additives revealed the formation of V₂O₅ nanoparticles with an average size of 6.6 (± 1) nm after heating. sci-hub.se Although this study does not directly analyze solid ammonium vanadium(III) sulfate, it demonstrates the capability of TEM to identify nanoscale features within vanadium-containing systems. Furthermore, TEM has been used to confirm the nanostructure of catalysts synthesized using ammonium metavanadate, showing the stability of the material's structure even after multiple uses. uva.nl This suggests that TEM would be a valuable technique for investigating the crystalline structure and any nanoscale heterogeneities within this compound particles.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, provides elemental analysis of a sample. This technique maps the distribution of elements on a material's surface. In the analysis of vanadium-containing materials, EDX has been used to confirm the presence and distribution of vanadium, along with other elements like oxygen, silicon, aluminum, and sodium. rsc.org For example, in a study on vanadium-encased zeolites, EDX mapping confirmed the substitution of Na⁺ ions with VO₂⁺ ions and determined the weight percentage of the constituent elements. rsc.org Similarly, EDX analysis of impurity removers used in vanadium solutions has identified the elemental composition of the synthesized materials. mdpi.com For this compound, EDX analysis would be essential to confirm the expected elemental composition of vanadium, sulfur, oxygen, and nitrogen and to assess the homogeneity of their distribution within the particles.
Surface Sensitive Techniques
The surface of a material often governs its interaction with the environment. Surface-sensitive techniques are therefore critical for a complete understanding of a compound's chemical properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present on the surface of a material. For vanadium compounds, XPS is particularly useful for determining the valence state of vanadium.
In studies involving the roasting of vanadium slag with ammonium sulfate, XPS analysis has been employed to identify the valence states of iron, vanadium, titanium, and manganese. mdpi.com For instance, the V 2p₃/₂ peaks at binding energies of 515.8 eV and 516.8 eV are characteristic of the V³⁺-O bond. mdpi.com The relative proportions of these peaks can indicate changes in the chemical environment of the vanadium ions. mdpi.com While direct XPS data for pure this compound is not prevalent in the provided results, the analysis of related systems highlights the utility of XPS in confirming the +3 oxidation state of vanadium in the compound.
| Element | Orbital | Binding Energy (eV) | Corresponding Oxidation State/Bond | Reference |
|---|---|---|---|---|
| Vanadium (V) | 2p₃/₂ | 515.8 | V³⁺-O | mdpi.com |
| Vanadium (V) | 2p₃/₂ | 516.8 | V³⁺-O | mdpi.com |
| Titanium (Ti) | 2p₃/₂ | 458 | Ti⁴⁺-O | mdpi.com |
| Titanium (Ti) | 2p₁/₂ | 464.19 | Ti⁴⁺-O | mdpi.com |
| Manganese (Mn) | 2p₃/₂ | 641.2 | Mn²⁺-O | mdpi.com |
| Manganese (Mn) | 2p₁/₂ | 652.6, 653.4 | Mn²⁺-O | mdpi.com |
Thermal Analysis for Stability and Decomposition Studies
Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for these studies.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, indicating thermal events such as phase transitions, melting, and decomposition.
Studies on the thermal decomposition of pure ammonium sulfate show a multi-stage process, with the release of ammonia (B1221849) and water at lower temperatures, followed by the decomposition of sulfate ions at higher temperatures. researchgate.netmdpi.com When ammonium sulfate is mixed with other compounds, such as ilmenite (B1198559) ore, the decomposition behavior can be altered. mdpi.com TGA/DSC analysis of a mixture of ilmenite and ammonium sulfate showed a weight loss corresponding to the decomposition of ammonium sulfate into ammonium bisulfate, ammonia, and water around 300°C. mdpi.com
Thermogravimetric Analysis (TGA) for Mass Loss and Hydration State Changes
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability and composition of hydrated salts like this compound dodecahydrate.
A TGA experiment on (NH₄)V(SO₄)₂·12H₂O would be expected to show a multi-step mass loss profile. The initial and most significant mass loss would correspond to the dehydration of the compound. The twelve water molecules of hydration are unlikely to be lost in a single step. Instead, a series of overlapping or distinct steps would be observed, indicating different binding energies of the water molecules to the vanadium and sulfate ions. The temperature ranges for these dehydration steps would provide insight into the structure of the hydrated complex.
Following dehydration, further heating would lead to the decomposition of the anhydrous this compound. This would likely involve the loss of ammonia (NH₃) and sulfur oxides (SOₓ), ultimately leaving a residue of a vanadium oxide, such as vanadium(III) oxide (V₂O₃) or, depending on the atmosphere, a more oxidized form like vanadium(V) oxide (V₂O₅).
Expected TGA Data for this compound Dodecahydrate:
| Temperature Range (°C) | Expected Mass Loss Event | Theoretical Mass Loss (%) |
| ~50 - 200 | Loss of water of hydration (H₂O) | ~45.1% |
| >200 | Decomposition of anhydrous salt (loss of NH₃, SO₃) | Further mass loss |
| Final Residue | Formation of Vanadium Oxide (e.g., V₂O₃) | Remaining mass |
Note: The table above is based on theoretical calculations and general knowledge of similar compounds, as specific experimental TGA data for this compound is not available.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For this compound dodecahydrate, a DSC thermogram would be expected to show endothermic peaks corresponding to the dehydration steps observed in TGA. Each dehydration step would require energy to break the bonds between the water molecules and the crystal lattice, resulting in an endothermic heat flow.
Expected DSC Events for this compound Dodecahydrate:
| Temperature Range (°C) | Expected Thermal Event | Type of Peak |
| ~50 - 200 | Dehydration | Endothermic |
| >200 | Decomposition | Endothermic/Exothermic |
Note: This table is a generalized representation of expected thermal events. The exact temperatures and nature of the peaks would need to be determined experimentally.
Functional Applications and Materials Science Research
Precursor Material for Advanced Vanadium Compounds
Ammonium (B1175870) vanadium(III) sulfate (B86663) is a versatile starting material for producing a range of vanadium-based materials, including alloys, oxides, and nitrides, which are crucial in various industrial and technological fields.
While direct research on the use of ammonium vanadium(III) sulfate for the synthesis of vanadium alloys is not extensively documented, the production of metallic vanadium is a necessary intermediate step for creating such alloys. The thermal decomposition of ammonium vanadium compounds is a common route to produce vanadium oxides, which can then be reduced to metallic vanadium. This metallic vanadium is the primary component for manufacturing ferrovanadium (B77041) and other vanadium alloys.
This compound and related ammonium vanadate (B1173111) compounds are widely used as precursors for the synthesis of various vanadium oxides. The thermal decomposition of these salts under controlled atmospheric conditions allows for the selective formation of different oxides. For instance, the calcination of ammonium metavanadate (NH₄VO₃) in air can yield V₂O₅. scirp.org The synthesis of V₂O₃, VO₂, and V₂O₅ from a single polyol route using an intermediate precursor derived from a vanadium source has been reported, highlighting the versatility of such precursors. researchgate.net The thermal decomposition of ammonium metavanadate under restricted flow conditions can lead to the formation of various intermediate ammonium vanadates and ultimately V₂O₅ or reduced forms like VO₂. scirp.org
The synthesis of vanadium nitride (VN) can also be achieved using a trivalent vanadium sulfate as the vanadium source. A liquid-phase solvothermal method can be employed, where a solution of a trivalent vanadium salt reacts with a nitrogen source, such as ammonia (B1221849), urea, or ammonium salts, at temperatures between 120 °C and 400 °C. google.com Another approach involves the carbothermal reduction-nitridation of precursors derived from ammonium vanadate, which proceeds through various vanadium oxide intermediates before forming VN. mdpi.com
Table 1: Synthesis of Vanadium Oxides from Ammonium Vanadium Precursors
| Target Oxide | Precursor | Synthesis Method | Key Conditions | Reference |
| V₂O₅ | Ammonium Metavanadate (NH₄VO₃) | Thermal Decomposition | Heating in air. | scirp.org |
| V₂O₃, VO₂, V₂O₅ | Vanadium Ethylene (B1197577) Glycolate (from vanadium precursor) | Polyol route followed by annealing | Controlled atmosphere and temperature during annealing. | researchgate.net |
| VO₂ | Ammonium Metavanadate (NH₄VO₃) | Thermal Decomposition | Under a reducing atmosphere or specific restricted flow conditions. | scirp.org |
| V₂O₃ | V₂O₅ | Hydrogen Reduction | Reduction at moderate temperatures (below 800°C). | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Supported vanadium oxide catalysts are crucial in many industrial chemical processes, such as the oxidation of sulfur dioxide to sulfur trioxide in the production of sulfuric acid. The preparation of these catalysts often involves the impregnation of a high-surface-area support material (e.g., silica, alumina, or titania) with a solution containing a vanadium precursor. Ammonium vanadate solutions are commonly used for this purpose. Upon drying and calcination, the ammonium vanadate decomposes to form highly dispersed vanadium oxide species on the support surface. The nature of the precursor and the calcination conditions can influence the final properties of the catalyst.
Electrochemical Energy Storage Applications
The diverse oxidation states of vanadium make its compounds highly suitable for applications in electrochemical energy storage systems, including redox flow batteries and rechargeable ion batteries.
Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage. fbicrc.com.au The stability of the vanadium electrolyte, particularly the V(V) species in the positive half-cell, is a critical factor that can limit the operating temperature range of the battery. mdpi.comencyclopedia.pub Research has shown that the addition of certain compounds to the electrolyte can enhance its thermal stability.
A study investigating the synergistic effect of ammonium and phosphate (B84403) ions as additives in the sulfuric acid-based electrolyte of VRFBs demonstrated a significant improvement in the thermal stability of the positive electrolyte. sci-hub.se The presence of ammonium ions was found to prevent the precipitation of VOPO₄, which can occur when only phosphoric acid is used as a stabilizer. sci-hub.se A patent for an all-vanadium sulfate acid redox flow battery system also discloses the use of ammonium phosphate as an additive to improve the stability and solubility of the electrolyte, as well as the activity of the redox reactions. google.com These additives can help to expand the operational temperature window of VRFBs. mdpi.comencyclopedia.pub
Vanadium oxides and their derivatives are extensively studied as cathode materials for rechargeable batteries due to their layered structures that can intercalate and deintercalate ions such as Li⁺ and Zn²⁺.
In the context of zinc-ion batteries (ZIBs), ammonium vanadates have emerged as promising high-capacity cathode materials. nih.govrsc.org Specifically, NH₄V₄O₁₀ has been shown to deliver high specific capacities. nih.gov The presence of ammonium ions in the structure can act as pillars, enlarging the interlayer spacing and facilitating the diffusion of Zn²⁺ ions. nih.gov A three-dimensional flower-like architecture of NH₄V₄O₁₀ nanobelts has been reported to achieve a high capacity of 485 mAh g⁻¹ and excellent long-term cycling stability. nih.gov Doping ammonium vanadate with other ions, such as hydrated manganese divalent ions, has also been shown to further enhance the discharge capacity and cycling stability in ZIBs. researchgate.net
While direct investigations into this compound as a cathode material are less common, its role as a precursor to various vanadium oxides is highly relevant. Vanadium oxides, such as V₂O₅ and V₂O₃, are well-known cathode materials for lithium-ion batteries. The morphology and crystal structure of the vanadium oxide, which can be controlled by the synthesis conditions using precursors like this compound, play a crucial role in their electrochemical performance.
Table 2: Performance of Ammonium Vanadate-Based Cathodes in Zinc-Ion Batteries
| Cathode Material | Architecture | Specific Capacity | Cycling Stability | Reference |
| NH₄V₄O₁₀ (NVO) | 3D flower-like nanobelts | 485 mAh g⁻¹ at 0.1 A g⁻¹ | 3000 cycles at 10 A g⁻¹ | nih.gov |
| NH₄V₄O₁₀ (NHVO) | Nanobelt assemblies | Improved with Li⁺ in electrolyte | - | rsc.org |
| Hydrated Mn²⁺ doped NH₄V₄O₁₀ | - | 539.4 mAh g⁻¹ at 0.2 A g⁻¹ | 85.3% retention after 3000 cycles at 5 A g⁻¹ | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Catalytic Activity and Related Phenomena
Vanadium-based catalysts are a cornerstone of industrial selective catalytic reduction (SCR) technology, a process designed to convert harmful nitrogen oxides (NOx) from flue gases into benign nitrogen (N₂) and water (H₂O) using ammonia (NH₃) as the reducing agent. osti.govlibretexts.org These catalysts, typically composed of vanadium pentoxide (V₂O₅) and tungsten trioxide (WO₃) on a titanium dioxide (TiO₂) support, are highly effective, capable of achieving NOx reduction efficiencies of 80-100%. osti.govacs.orgnih.gov The catalytic cycle involves the adsorption of ammonia onto the catalyst's acid sites and the subsequent reaction with NOx. mdpi.com
A significant operational challenge, particularly at lower temperatures (below 300°C), is the deactivation of the catalyst due to the formation and deposition of ammonium sulfate salts, such as ammonium bisulfate (NH₄HSO₄) and ammonium sulfate ((NH₄)₂SO₄). acs.orgnih.govmdpi.com These salts are formed from the reaction between unreacted ammonia (ammonia slip) and sulfur oxides (SOx), which are often present in the exhaust gas from burning sulfur-containing fuels. epa.govcondorchem.com The formation of these sticky compounds can physically block the active sites and pores of the catalyst, thereby inhibiting its activity and reducing its lifespan. mdpi.commdpi.com
The formation of ammonium sulfates is highly dependent on temperature. mdpi.com The thermal decomposition temperatures for ammonium bisulfate and ammonium sulfate are approximately 213-308°C and 308-419°C, respectively. mdpi.com Below these temperatures, the salts accumulate, whereas at higher temperatures, they are less likely to form or can be decomposed. mdpi.comcondorchem.com
Several mitigation strategies are employed to combat catalyst deactivation by ammonium sulfate:
Temperature Control: Maintaining the exhaust gas temperature above the decomposition point of the ammonium salts is a primary strategy to prevent their formation and accumulation. mdpi.comcondorchem.com
Catalyst Modification: Research has focused on modifying the catalyst to enhance its resistance to sulfur poisoning and improve its low-temperature performance. researchgate.net Adding promoters like cerium can create more acid sites for the decomposition of deposited ammonium salts. researchgate.net Another approach involves treating the V₂O₅-WO₃/TiO₂ catalyst with ammonium nitrate (B79036), which introduces nitrate functional groups to the surface. acs.org These groups suppress the formation of ammonium sulfate and promote a "fast SCR" reaction pathway, enhancing NOx removal efficiency even in the presence of SO₂ and H₂O at lower temperatures. acs.org
Process Optimization: In wet flue gas desulfurization (WFGD) systems downstream of SCR units, process parameters can be adjusted. scientists.uz Lowering the liquid-to-gas ratio and flue gas temperature can increase the removal of ammonium sulfate aerosols from the gas stream. scientists.uz
Enhanced Redox Capacity: Improving the oxidation-reduction (redox) capacity of the catalyst can inhibit the formation of ammonium sulfate salts. nih.gov This can be achieved through methods like ball-milling, which increases the presence of non-stoichiometric V(x≤4+) and Ti(y≤3+) species, enhancing the catalyst's durability against SO₂. nih.gov
| Influencing Factor | Effect on Catalyst | Mitigation Strategy | Reference |
|---|---|---|---|
| Low Temperature (<300°C) | Promotes formation and deposition of ammonium bisulfate and ammonium sulfate, leading to pore blockage and deactivation. | Increase operating temperature; Develop catalysts with improved low-temperature activity. | acs.orgnih.govmdpi.com |
| Presence of SO₂ and H₂O | Reacts with ammonia slip to form ammonium sulfate salts. | Use low-sulfur fuels; Modify catalyst to improve sulfur resistance. | epa.govcondorchem.com |
| Ammonia Slip (Unreacted NH₃) | A key reactant in the formation of ammonium sulfate salts. | Optimize NH₃ injection rate; Improve catalyst redox capacity to ensure complete reaction. | condorchem.comnih.gov |
| Catalyst Composition | Standard V₂O₅–WO₃/TiO₂ catalysts are susceptible to deactivation. | Modify catalyst with promoters (e.g., Ce, Sb) or surface treatments (e.g., nitration) to enhance sulfur tolerance and decomposition of salts. | acs.orgresearchgate.net |
The catalytic utility of vanadium compounds, including this compound, stems from vanadium's ability to exist in multiple oxidation states (+2, +3, +4, +5). libretexts.org This property allows it to act as an effective catalyst in a variety of oxidation-reduction reactions. libretexts.orglcrl.net Vanadium ions can serve as reagents or catalysts in organic synthesis. lcrl.net
A prime example of vanadium's catalytic role is in the Contact Process for manufacturing sulfuric acid. libretexts.org In this process, vanadium(V) oxide catalyzes the critical step of oxidizing sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The mechanism involves the vanadium catalyst being temporarily reduced from the +5 to the +4 oxidation state by SO₂, and then being re-oxidized back to the +5 state by oxygen, ready for the next catalytic cycle. libretexts.org
While specific research detailing this compound's role in a wide range of organic reactions is specialized, related compounds like sodium ammonium vanadate are noted for their use as catalysts in the synthesis of organic compounds, particularly in facilitating oxidation reactions.
Role in Industrial Vanadium Extraction and Processing
Ammonium sulfate plays a crucial role in the hydrometallurgical extraction of vanadium from various sources, most notably vanadium slag, a byproduct of steel manufacturing. mdpi.comresearchgate.net The conventional method for vanadium extraction often involves sodium or calcium roasting at high temperatures (around 1123.15 K), which can be energy-intensive and produce harmful emissions. mdpi.comresearchgate.net
The ammonium sulfate roasting process presents a more energy-efficient and environmentally friendlier alternative. researchgate.net This method involves roasting the vanadium-containing material, such as vanadium slag, with ammonium sulfate ((NH₄)₂SO₄) or ammonium bisulfate (NH₄HSO₄) at significantly lower temperatures. mdpi.comresearchgate.net The primary goal of this roasting step is to break down the stable spinel structures (e.g., FeV₂O₄) in the slag, which are otherwise difficult to process, and convert the vanadium into a water- or acid-soluble form. mdpi.com
During the roasting process in the presence of an additive like ammonium bisulfate, the spinels are decomposed into various sulfate salts, including NH₄V(SO₄)₂. mdpi.comdntb.gov.ua Subsequent leaching, typically with a dilute sulfuric acid solution, dissolves these vanadium salts, allowing for the separation of vanadium from the solid residue. mdpi.comresearchgate.net Research has demonstrated that this process can achieve high recovery rates. For instance, roasting vanadium slag with ammonium bisulfate at 663.15 K (390°C) followed by leaching with an 8 vol.% H₂SO₄ solution resulted in the recovery of approximately 88% of the vanadium. mdpi.comdntb.gov.ua In another study, a vanadium extraction of nearly 93% was achieved from a tablet composed of ammonium sulfate, vanadium slag, and silica. researchgate.net This alternative process can lower the required roasting temperature by over 400°C compared to conventional methods. researchgate.net
| Source Material | Roasting Additive | Optimal Roasting Temp. | Leaching Agent | Vanadium Recovery % | Reference |
|---|---|---|---|---|---|
| Vanadium Slag | Ammonium Bisulfate (NH₄HSO₄) | 663.15 K (390°C) | 8 vol.% H₂SO₄ | ~88% | mdpi.comdntb.gov.ua |
| Vanadium Slag | Ammonium Sulfate ((NH₄)₂SO₄) | 643.15 K (370°C) | 6% H₂SO₄ | ~91% | researchgate.net |
| (NH₄)₂SO₄-V-slag-SiO₂ Tablet | Ammonium Sulfate ((NH₄)₂SO₄) | 390°C | Not specified | ~93% | researchgate.net |
| Calcium Vanadate Sludge | Ammonium Sulfate ((NH₄)₂SO₄) | Not specified | Ammonium Sulfate Solution | 82% | ut.ac.ir |
After leaching, the resulting vanadium-rich solution contains various impurities such as iron, aluminum, silicon, manganese, calcium, and magnesium, which must be removed to produce high-purity vanadium pentoxide (V₂O₅). ut.ac.irresearchgate.nettechscience.com Ammonium sulfate is instrumental in the purification and precipitation stage of vanadium processing. epa.wa.gov.au
The process often involves adjusting the pH of the leach liquor and using precipitation agents to selectively remove impurities. techscience.commdpi.com Following the removal of major impurities, ammonium sulfate is added to the purified vanadium-containing solution to precipitate vanadium, typically as ammonium metavanadate (NH₄VO₃). google.comresearchgate.net The solubility of ammonium metavanadate is highly dependent on temperature, which allows for its crystallization and separation by cooling the solution. techscience.com
This precipitation step is crucial for separating vanadium from remaining soluble impurities. ut.ac.ir For example, one process describes adding ammonium sulfate to a purified solution, adjusting the pH, and controlling the temperature to precipitate vanadate, ultimately yielding V₂O₅ with a purity of 99.2% to 99.5%. google.com Another study demonstrated that after removing impurities like phosphorus, silicon, and arsenic using a flocculant, the subsequent precipitation with ammonium sulfate from the purified solution yielded NH₄VO₃ with a purity of 99.21%. techscience.com The precipitated ammonium metavanadate is then filtered, washed, and calcined (thermally decomposed) to produce the final high-purity vanadium pentoxide product. ut.ac.irepa.wa.gov.auiaea.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex inorganic salts like ammonium (B1175870) vanadium(III) sulfate (B86663). While specific DFT studies on the complete crystal structure of ammonium vanadium(III) sulfate are not prevalent, extensive research on the hydrated vanadium(III) ion, [V(H₂O)₆]³⁺, and other V(III) complexes provides a clear picture of its electronic properties and bonding. The V(III) cation is a d² ion, and in the nearly octahedral environment provided by six oxygen atoms (from water molecules or sulfate groups), its electronic structure is of significant interest.
In an octahedral ligand field, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. For a d² ion like V(III), the two electrons occupy the t₂g orbitals, leading to a ³T₁g ground state. researchgate.net Computational and experimental studies on V(III) in mixed sulfate-chloride electrolytes have confirmed that V(III) species can complex directly with sulfate anions. researchgate.net DFT-based computational modeling shows that the formation of sulfate-complexed V(III) species is a crucial process, influencing the ion's stability and structure in solution. researchgate.net
First-principles electronic structure calculations performed on hydrated vanadium cations reveal key details about their bonding and charge distribution. researchgate.net For the [V(H₂O)₆]³⁺ complex, which serves as a model for the local environment in the dodecahydrate crystal, DFT calculations predict a regular octahedral configuration with a mean V–O bond distance of approximately 1.99 Å. acs.org The higher charge density of V³⁺ compared to V²⁺ results in shorter, stronger V-O bonds and a more distorted hydration structure. researchgate.net
DFT calculations are also used to analyze the magnetic properties that arise from the V(III) electronic configuration. The ³T₁g ground state is subject to large zero-field splitting (ZFS), which makes the ion typically EPR silent at standard frequencies. researchgate.net Advanced computational analysis, often combined with techniques like High-Frequency EPR (HFEPR), can determine ZFS parameters, providing deep insight into the electronic ground state. researchgate.net
Table 1: Calculated Properties of Hydrated Vanadium(III) Ion This table summarizes theoretical data for the hydrated V(III) ion, which models the local coordination environment in this compound.
| Property | Calculated Value/Description | Source |
|---|---|---|
| Electronic Configuration | d² | researchgate.net |
| Ground State Term (Octahedral) | ³T₁g | researchgate.net |
| Coordination Geometry (Hydrated) | Octahedral ([V(H₂O)₆]³⁺) | researchgate.netacs.org |
| Mean V–O Bond Distance | ~1.99 Å | acs.org |
| Calculated Free Energy of Solvation | -1018.8 kcal/mol | researchgate.net |
Molecular Dynamics (MD) Simulations for Solution Behavior and Crystal Dynamics
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like dissolution, solvation, and crystal behavior. MD studies on systems containing V(III) and sulfate ions have shed light on the structural and dynamic properties of these ions in aqueous environments.
Simulations have been used to investigate the behavior of a metallogel formed with V(III) ions, sulfate ions, and organic linkers in a mixed solvent system. rsc.org These studies use radial distribution functions (RDFs) to describe the average distance and coordination between different species. The RDFs for V(III) ions showed that with varying solvent composition, the vanadium ions arrange in a more ordered fashion, indicating the crucial role of solvent molecules in mediating ion-ion interactions. rsc.org The simulations were built using force field parameters, including specific Lennard-Jones parameters for V(III) and sulfate ions, to accurately model the non-covalent interactions. rsc.orgrsc.org
Ab initio molecular dynamics (AIMD), a method that uses electronic structure calculations (like DFT) to compute forces at each step, has been used to study the solvation structure of vanadium ions in mixed sulfuric and hydrochloric acid solutions. researchgate.net These simulations show that the first hydration shell of the V³⁺ ion contains six water molecules, forming a stable octahedral complex. researchgate.net The dynamics reveal the exchange of water molecules and the influence of counter-ions like sulfate on the stability and structure of this hydration shell.
MD simulations can also be used to explore mechanical properties. In the study of the V(III)-containing metallogel, a shearing force was applied to the simulated systems to understand the mechanical behavior of the gel network, demonstrating how computational methods can probe material resilience. rsc.org While direct MD simulations of the this compound crystal lattice dynamics are not widely published, these solution-phase studies provide fundamental data on the V³⁺-SO₄²⁻ and V³⁺-H₂O interactions that govern the crystal's assembly and behavior.
Table 2: Parameters and Findings from MD Simulations of V(III)/Sulfate Systems This table presents key parameters and results from MD simulations involving V(III) and sulfate ions, relevant to understanding the solution behavior of this compound.
| Simulation Aspect | Details/Findings | Source |
|---|---|---|
| Force Field | CHARMM36 with specific Lennard-Jones parameters for V(III) and SO₄²⁻ | rsc.orgrsc.org |
| Primary Hydration Shell of V³⁺ | Contains six water molecules in an octahedral arrangement | researchgate.net |
| Radial Distribution Functions (RDFs) | Show relatively ordered arrangement of V(III) ions in solution, with distinct peaks at distances of ~13, 23, 30, and 35 Å in certain solvent mixtures | rsc.org |
| Interaction Energies | Simulations calculate the van der Waals and electrostatic interactions between V(III) ions and other solution components (water, sulfate, etc.) | rsc.org |
Predictive Modeling for Material Properties and Stability
Predictive modeling combines theoretical principles with computational power to forecast the properties and stability of materials under various conditions. For this compound, this involves using models like DFT and MD to predict its structural, electronic, and thermodynamic characteristics.
One key area of predictive modeling is determining the stability of vanadium species in solution. Using ab initio metadynamics, researchers can estimate the free energy differences between various complexation structures of vanadium ions in solution. researchgate.net For instance, these models can predict the relative stability of a hydrated V(III) ion versus one complexed with a sulfate or chloride ion. researchgate.net Such calculations have shown that chloride ions can play a role in stabilizing V(III) species in mixed electrolytes. researchgate.net Furthermore, metadynamics can be used to predict acidity constants (pKa), with the pKa for aqueous V³⁺ estimated to be 2.47. researchgate.net
The thermodynamics of solvation is another property that can be predicted computationally. Using first-principles calculations within a quasi-chemical theory of solution, the free energies of solvation for the four common vanadium cations have been calculated. For V³⁺, the predicted value was -1018.8 kcal/mol, which aligns well with experimental data. researchgate.net These models provide a fundamental understanding of the energy changes when this compound dissolves in water.
Predictive models also extend to material properties like anisotropy and structure-property relationships. xray.cz While specific predictions for this compound are scarce, the computational framework exists to correlate its crystal structure with properties like thermal expansion, elasticity, and optical behavior. These models rely on understanding how the arrangement of V³⁺, NH₄⁺, and SO₄²⁻ ions and the network of hydrogen bonds within the crystal lattice influence its macroscopic properties. xray.cz
Computational Studies on Reaction Mechanisms and Catalytic Pathways
While this compound itself is not a widely cited catalyst, the vanadium(III) ion is a key intermediate or active species in many vanadium-catalyzed reactions. Computational studies, primarily using DFT, have been instrumental in elucidating the mechanisms of these reactions.
One significant area of study is oxidation catalysis. Computational investigations combined with experimental results have detailed a biomimetic pathway for the vanadium-catalyzed aerobic oxidation of alcohols. nih.gov These studies support a base-assisted dehydrogenation mechanism where the deprotonation at the benzylic position is the rate-limiting step. nih.gov DFT calculations help to map the energy landscape of the reaction, identifying transition states and intermediates.
In the oxidative dehydrogenation of propane (B168953), periodic DFT calculations on supported vanadium oxide catalysts identified a radical-based mechanism. researchgate.net The calculations showed that the rate-determining step is the activation of a C-H bond in propane with an activation energy of 54.1 kJ/mol. researchgate.net Similar computational approaches have been used to study the copolymerization of ethylene (B1197577) and 1-hexene, where DFT calculations revealed that vanadium catalysts with a B(C₆F₅)₃ ligand exhibit higher reactivity. bohrium.com
More recently, the role of vanadium oxides in electrochemical nitrogen reduction (E-NRR) to produce ammonia (B1221849) has been investigated. rsc.org Computational and experimental work suggests that the catalytic activity is linked to the dynamic redox transitions of vanadium (V⁵⁺ → V⁴⁺ → V³⁺). The formation of ammonia was found to coincide with the phase transition from V₂O₄ to V₂O₃, highlighting the critical role of the V³⁺ state in enabling N₂ activation through an associative mechanism. rsc.org These studies demonstrate how computational modeling can unravel complex catalytic cycles and guide the design of new, more efficient catalysts based on specific oxidation states like vanadium(III).
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthesis Routes for Ammonium (B1175870) Vanadium(III) Sulfate (B86663)
The traditional production of vanadium compounds, including those involving ammonium salts, is often energy-intensive and can generate hazardous byproducts. Consequently, a significant research trend is the development of environmentally benign and resource-efficient synthesis methods.
Mechanochemical Synthesis: Mechanochemistry is emerging as a powerful, solvent-free technique for producing metal complexes. researchgate.net This method, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solution-based syntheses for producing vanadium(III) compounds. researchgate.net Research is directed towards adapting this solid-state reaction method for the direct synthesis of ammonium vanadium(III) sulfate, potentially reducing energy consumption and eliminating solvent-related waste.
Hydrothermal and Solvothermal Methods: Hydrothermal techniques are being explored to create vanadium products with controlled properties. A notable eco-friendly approach involves hydrothermal hydrogen reduction to precipitate vanadium oxides, which could be adapted for sulfate analogues. mdpi.com This method operates at lower temperatures and shorter reaction times compared to conventional roast-reduction processes and uses green reagents like H₂. mdpi.com Similarly, solvothermal routes using mixed solvents like DMSO-water have been used to synthesize precursors such as ammonium vanadium sulfate hydroxide (B78521), which can then be converted to desired products. researchgate.netnih.gov
Exploration of Tailored Morphologies and Nanostructures for Enhanced Performance
The performance of vanadium-based materials is intrinsically linked to their physical form. A key research frontier is the precise control over the morphology and size of this compound particles and its derivatives at the micro- and nanoscale to unlock enhanced properties.
Nanostructuring for Electrochemical Applications: Nano-engineering strategies are being widely implemented for vanadium-based materials used in energy storage. nih.gov The creation of nanostructures such as nanobelts, nanorods, nanotubes, and hollow microspheres provides shorter mass transport distances, higher electrode/electrolyte contact areas, and improved accommodation of structural strain during ion intercalation/de-intercalation. nih.govacs.orgresearchgate.net These principles are being applied to vanadium(III) compounds to boost the performance of devices like vanadium redox flow batteries (VRFBs). nih.govnanorh.com
Morphology Control via Synthesis Parameters: The morphology of vanadium compounds can be precisely tuned by controlling synthesis parameters. For instance, in the hydrothermal synthesis of ammonium vanadates, factors like pH and reactant concentration are critical in determining whether the final morphology is belt-like, flower-like, or plate-like. researchgate.net New synthesis routes for precursors like ammonium metavanadate aim to produce uniform, nano-sized particles, as the precursor's particle size can significantly influence the properties of the final vanadium product. researchgate.netmostwiedzy.plmdpi.com The ability to tailor crystal morphology allows for the optimization of materials for specific applications. researchgate.netmostwiedzy.pl
In Situ Characterization Techniques during Operando Conditions for Mechanistic Insights
A deeper understanding of the complex electrochemical and chemical processes involving vanadium(III) ions is critical for improving technologies like VRFBs. The use of advanced characterization techniques under real-time, operational (operando) conditions is a rapidly growing area of research that provides unprecedented mechanistic insights.
Spectroscopic and Synchrotron Techniques: A variety of in situ and operando spectroscopic tools are being deployed to monitor the state of vanadium ions during battery operation. Techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy can track the concentration and state of charge of different vanadium species in real-time. ucl.ac.ukrsc.org For more detailed structural information, synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) are used to monitor the valence state of vanadium as the battery charges and discharges, providing crucial data for optimizing cycling protocols. ucl.ac.uk
Identifying Active Species and Deactivation Pathways: In catalytic applications, operando spectroscopy is essential for identifying the true active sites and understanding how catalysts deactivate. For example, operando X-ray absorption spectroscopy has been used to study vanadium nitride catalysts, revealing that specific vanadium oxynitride phases are the active species and that their conversion to vanadium nitride leads to deactivation. nih.govosti.gov These insights are vital for designing more stable and efficient catalysts.
Integration into Hybrid Materials and Composites for Multifunctional Applications
To overcome the inherent limitations of single-component materials, such as the poor electrical conductivity of many vanadium oxides, researchers are increasingly integrating this compound and its derivatives into hybrid and composite materials. mdpi.comresearchgate.net This strategy aims to create multifunctional materials with synergistic properties.
Carbon-Based Composites: A prominent strategy involves creating composites of vanadium oxides with highly conductive carbon nanostructures, such as single-walled carbon nanotubes (SWCNTs) and reduced graphene oxide (rGO). mdpi.commdpi.com The carbon matrix provides a conductive network that facilitates electron mobility and acts as a porous template, enhancing surface area and structural stability during electrochemical cycling. mdpi.comresearchgate.net The integration of V₂O₅ with SWCNTs, for example, creates a highly conductive three-dimensional network that improves lithium-ion intercalation and facilitates vanadium redox reactions. mdpi.com
Metal-Organic and Polymer Hybrids: Research is also exploring the creation of hybrid vanadates that combine vanadium oxide units with metal-organic subunits, resulting in novel framework structures with characteristics of both metal-organic frameworks (MOFs) and zeolites. ehu.eus These materials can be designed with specific pore sizes and functionalities. Additionally, the development of multifunctional biocomposites, such as those combining vanadium pentoxide with polymers, is being investigated for applications like implant coatings. nih.gov
Hybrids for Catalysis and Sensors: Vanadium oxide nanostructures are being decorated with other functional molecules, such as phthalocyanines, to create hybrid materials for photocatalysis and optical sensing. researchgate.net In these composites, the vanadium oxide nanobelts provide a high-surface-area support, while the attached molecules impart specific catalytic or sensing capabilities. researchgate.net
Advanced Computational Design for Novel Vanadium(III) Sulfate Derivatives with Tunable Properties
Computational modeling has become an indispensable tool for accelerating materials discovery. Advanced theoretical methods are being used to predict the properties of new vanadium compounds and to guide the synthesis of materials with tailored functionalities.
Density Functional Theory (DFT) for Predictive Modeling: DFT calculations are widely used to investigate the electronic structure, stability, and spectroscopic properties of vanadium(III) complexes. researchgate.netresearchgate.net By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the chemical and kinetic stability of newly designed molecules. researchgate.netresearchgate.net These computational studies help in understanding bonding, optimizing molecular geometries, and interpreting experimental data. researchgate.netnih.gov
Modeling of Material Properties: Theoretical calculations are crucial for understanding and predicting the properties of bulk materials. For instance, DFT studies have predicted the formation of midgap states in vanadium oxides due to defects or doping, which directly impacts their electronic and optical properties. acs.org Computational models are also used to provide mechanistic insights into complex processes like ion intercalation into layered vanadium oxides, helping to explain differences in electrochemical performance with various ions. hpstar.ac.cn
Guiding Synthesis of Novel Compounds: The ultimate goal of computational design is to establish clear synthesis-structure-property relationships that enable the targeted synthesis of materials with desired attributes. acs.org By simulating complex systems, including intricate sandwich-type vanadium-benzene complexes, researchers can explore novel chemical spaces and identify promising candidates for applications in areas like spintronics before undertaking complex and time-consuming experimental work. aps.org
Q & A
Q. What standardized analytical methods are recommended for quantifying vanadium in ammonium vanadium(III) sulfate compounds?
The ammonium ferrous sulfate titration method is widely adopted for vanadium quantification, as outlined in GB/T 223.13-2000 and GB/T 6730.32-2013. These protocols involve oxidizing vanadium(III) to vanadium(V) using potassium permanganate, followed by titration with ammonium ferrous sulfate to determine the endpoint . For higher throughput, ICP-OES (inductively coupled plasma optical emission spectrometry) is an alternative, validated by studies showing relative errors < ±4.34% compared to titration .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Key precautions include wearing protective gloves, eye protection, and lab coats to avoid skin/eye contact. In case of inhalation, relocate to fresh air and seek medical attention if symptoms persist. Safety data sheets (SDS) emphasize proper ventilation and immediate decontamination of spills using water and soap .
Q. How can researchers optimize the synthesis of this compound for high purity?
Solubility studies indicate that controlled crystallization from aqueous solutions at temperatures below 280°C prevents decomposition. Orthorhombic crystal formation is favored under slow evaporation, with purity validated via gravimetric analysis (e.g., barium sulfate precipitation for sulfate quantification) .
Advanced Research Questions
Q. How can discrepancies between ICP-OES and titration results for vanadium quantification be resolved?
Discrepancies often arise from spectral interferences in ICP-OES, such as overlapping emission lines from titanium or iron. Mitigation strategies include matrix-matched calibration standards and sample digestion with HNO₃/HF to minimize undissolved particulates . Cross-validation with titration (e.g., GB/T 8704.5-2020) is critical, especially for samples with complex matrices like vanadium titanomagnetite .
Q. What experimental design considerations are critical for electrochemical studies using this compound electrolytes?
Electrolyte stability in redox flow batteries depends on vanadium concentration (e.g., 3 M V in 5 M sulfate) and additives like 1 wt% H₃PO₄ + 2 wt% ammonium sulfate. Cyclic voltammetry and capacity retention tests (e.g., over 100 cycles) are essential to assess degradation mechanisms .
Q. How do matrix interferences in alloy or ore samples affect vanadium quantification via titration?
In titanium alloys, chromium and iron can interfere with endpoint detection. Pre-treatment steps, such as masking chromium with sodium diphenylamine sulfonate or using inductively coupled plasma (ICP) pre-screening, improve accuracy. GB/T 4698.12-2017 provides a dual-method framework (titration + ICP-OES) for such scenarios .
Q. What advanced characterization techniques are suitable for studying the coordination chemistry of this compound?
X-ray diffraction (XRD) and electron paramagnetic resonance (EPR) spectroscopy are effective for analyzing crystal structure and oxidation states. Thermogravimetric analysis (TGA) can monitor sulfate decomposition pathways above 280°C, correlating with vanadium(III) stability .
Methodological Guidance Tables
| Electrochemical Testing | Optimization Criteria | Reference Data |
|---|---|---|
| Redox Flow Battery Electrolyte | 3 M V, 5 M sulfate, 1 wt% H₃PO₄ additive | Capacity retention > 95% over 50 cycles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
